6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCV-295 is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It is known for its role as a potassium channel agonist, primarily investigated for its potential therapeutic effects in cardiovascular diseases such as hypertension and myocardial ischemia .
Preparation Methods
The synthesis of TCV-295 involves several steps, including the use of osmium-catalyzed dihydroxylation of olefins to prepare vicinal diols. This method is efficient and allows access to enantiomerically pure vicinal diols using a catalytic amount of osmium tetroxide in the presence of chiral ligands . The industrial production methods for TCV-295 are not extensively documented, but the preparation process typically involves multiple steps of organic synthesis, purification, and quality control to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
TCV-295 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: TCV-295 can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TCV-295 has been extensively studied for its antihypertensive and cardiovascular properties. In animal studies, it has shown promising results in reducing blood pressure and systemic vascular resistance. The compound has been found to reduce resistances in various vascular beds, including coronary, vertebral, mesenteric, and renal vascular beds . Additionally, TCV-295 has been investigated for its potential to reduce myocardial oxygen consumption, making it a desirable profile for an antihypertensive agent .
Mechanism of Action
TCV-295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle cells. This results in vasodilation and a reduction in blood pressure. The molecular targets of TCV-295 include specific potassium channels in the cardiovascular system, and its pathway involves the modulation of ion flow across cell membranes .
Comparison with Similar Compounds
TCV-295 is unique in its prolonged antihypertensive effects and reduced reflex tachycardia compared to other potassium channel openers like levcromakalim and nisoldipine . Similar compounds include:
Levcromakalim: Another potassium channel opener with antihypertensive properties.
Nisoldipine: A calcium channel blocker used to treat hypertension and angina.
Glibenclamide: A potassium channel blocker that inhibits the effects of TCV-295.
TCV-295 stands out due to its longer duration of action and desirable profile for managing hypertension without significant reflex tachycardia.
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine |
InChI |
InChI=1S/C15H12BrClN2O2/c1-15(2)18-14(12-5-3-4-6-19(12)20)9-7-10(16)11(17)8-13(9)21-15/h3-8H,1-2H3 |
InChI Key |
YUEQBWZPZJXBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C2=CC(=C(C=C2O1)Cl)Br)C3=CC=CC=[N+]3[O-])C |
Synonyms |
2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide TCV 295 TCV-295 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.